REACTION_SMILES
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[C:1](#[N:2])[c:3]1[c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]2[n:10][c:11]2[cH:12][cH:13][cH:14][cH:15][c:16]12.[N:17](=[O:18])[O-:19].[Na+:20].[Na+:28].[OH-:27].[OH2:21].[S:22](=[O:23])(=[O:24])([OH:25])[OH:26]>>[C:1]([c:3]1[c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]2[n:10][c:11]2[cH:12][cH:13][cH:14][cH:15][c:16]12)([OH:18])=[O:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1c2ccccc2nc2ccccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=N[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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O=C(O)c1c2ccccc2nc2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |